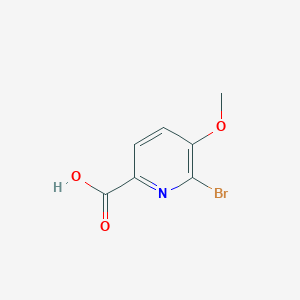

6-Bromo-5-methoxypyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-3-2-4(7(10)11)9-6(5)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXIJGVDMQJTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428672 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54232-43-8 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-5-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-Bromo-5-methoxypyridine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for 6-Bromo-5-methoxypyridine-2-carboxylic acid, a key building block in pharmaceutical research and development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformations. The information presented herein is intended to equip researchers and chemists with the necessary details to replicate and adapt these procedures in a laboratory setting.

Synthesis Strategy

The primary synthetic route to this compound proceeds through a three-step sequence starting from 5-hydroxy-2-methylpyridine. This pathway involves an initial bromination, followed by a methylation reaction, and concludes with an oxidation of the methyl group to the desired carboxylic acid.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-bromo-3-hydroxy-6-methylpyridine

| Parameter | Value |

| Starting Material | 5-hydroxy-2-methylpyridine |

| Key Reagents | Bromine, Pyridine |

| Reaction Temperature | 40 °C |

| Reaction Time | 1 hour |

| Yield | 53.1% |

Table 2: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

| Parameter | Value |

| Starting Material | 2-bromo-3-hydroxy-6-methylpyridine |

| Key Reagents | Iodomethane, Potassium Carbonate |

| Solvent | Acetone |

| Reaction Condition | Reflux |

| Reaction Time | Overnight |

| Yield | 88.3% |

Table 3: Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-Bromo-3-methoxy-6-methylpyridine |

| Key Reagent | Potassium permanganate (KMnO4) |

| Solvent | Water |

| Reaction Temperature | 80 °C |

| Reaction Time | 3 hours |

| Yield | 75% |

Experimental Protocols

Step 1: Synthesis of 2-bromo-3-hydroxy-6-methylpyridine

To a 125 mL pyridine solution of 5-hydroxy-2-methylpyridine (8.80 g, 80.6 mmol), a 50 mL pyridine solution of bromine (14.18 g, 88.7 mmol) is slowly added dropwise.[1] After the addition is complete, the reaction mixture's temperature is raised to 40 °C and maintained for 1 hour.[1] Following the reaction, the pyridine solvent is removed by evaporation under reduced pressure. The resulting solid is then suspended in 200 mL of water and stirred overnight.[1] The solid product, 2-bromo-3-hydroxy-6-methylpyridine, is collected by filtration and dried, affording a brown solid (8.05 g, 53.1% yield).[1]

Step 2: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

A mixture of 2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 62.9 mmol, 3.92 mL) in 100 mL of acetone is prepared. This reaction mixture is then heated to reflux and stirred overnight. Upon completion of the reaction, the mixture is filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 95:5 to 9:1) to yield 2-bromo-3-methoxy-6-methylpyridine as a white solid (7.49 g, 88.3% yield).

Step 3: Synthesis of this compound

2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol) is dissolved in 15 ml of water.[2] To this solution, potassium permanganate (KMnO4) (1.49 g, 9.40 mmol) is added, and the mixture is heated at 80 °C for 3 hours.[2] After monitoring the reaction by TLC, the pH is adjusted to 4 with 10 percent hydrochloric acid (HCl), and the mixture is filtered through celite.[2] The filtrate is then extracted with 50 ml of ethyl acetate (EA).[2] The organic layer is treated with magnesium sulfate (MgSO4), filtered, and the solvent is concentrated to give this compound as a white solid (665 mg, 75% yield) without the need for further purification.[2]

Mandatory Visualization

The following diagram illustrates the complete synthesis pathway from the starting material to the final product.

Caption: Synthesis pathway of this compound.

References

physicochemical properties of 6-Bromo-5-methoxypyridine-2-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-5-methoxypyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a pyridine derivative of interest in chemical and pharmaceutical research. This document details its chemical identity, summarizes its known physical and chemical properties, outlines relevant experimental protocols for its synthesis and characterization, and provides logical workflows for its analysis.

Chemical Identity and Structure

This compound, also known as 6-Bromo-5-methoxypicolinic acid, is a substituted pyridine derivative. Its structure consists of a pyridine ring substituted with a bromine atom at position 6, a methoxy group at position 5, and a carboxylic acid group at position 2.

Molecular Structure:

-

IUPAC Name: this compound[1]

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that much of the currently available data is predicted through computational models.

| Property | Value | Source |

| Molecular Weight | 232.03 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][2] |

| Boiling Point | 362.8 ± 42.0 °C (Predicted) | [1][2] |

| Density | 1.713 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 3.52 ± 0.10 (Predicted) | [1][2] |

| Storage Temperature | 2-8°C under inert gas | [1][2] |

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of the target compound from 2-Bromo-3-methoxy-6-methylpyridine.

Materials:

-

2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol)

-

Potassium permanganate (KMnO₄) (1.49 g, 9.40 mmol)

-

Water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (EA)

-

Magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Dissolve 2-Bromo-3-methoxy-6-methylpyridine in 15 ml of water.

-

Add potassium permanganate to the solution.

-

Heat the mixture at 80°C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, adjust the pH of the mixture to 4 with 10% hydrochloric acid.

-

Filter the mixture through celite.

-

Extract the filtrate with 50 ml of ethyl acetate.

-

Dry the organic layer with magnesium sulfate and filter.

-

Concentrate the solution to yield this compound as a white solid (665 mg, 75% yield).

General Protocols for Physicochemical Characterization

While specific experimental data for the target compound is limited, the following are general methodologies for determining the key physicochemical properties of pyridine carboxylic acid derivatives.

3.2.1. Melting Point Determination The melting point is a crucial indicator of purity.

-

Methodology: A small amount of the crystalline solid is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting range typically indicates a high degree of purity.

3.2.2. Solubility Assessment

-

Methodology: A known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) at a controlled temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved compound is then determined, often by UV-Vis spectroscopy or HPLC, to quantify its solubility.

3.2.3. pKa Determination The acid dissociation constant (pKa) is critical for understanding the ionization state of the molecule at different pH values.

-

Methodology (Potentiometric Titration): A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration. The pKa can be determined from the half-equivalence point of the titration curve.

3.2.4. LogP Determination The partition coefficient (LogP) measures the lipophilicity of a compound.

-

Methodology (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. After agitation and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and environment of hydrogen atoms in the molecule. For this compound, one would expect signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton.

-

¹³C NMR: Shows the number and types of carbon atoms. Distinct signals would be expected for the carbons in the pyridine ring, the methoxy group, and the carboxyl group.

3.3.2. Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule. Key expected vibrational frequencies for this compound include:

-

O-H stretching of the carboxylic acid (broad band around 2500-3300 cm⁻¹)

-

C=O stretching of the carboxylic acid (around 1700 cm⁻¹)

-

C-O stretching of the methoxy group and carboxylic acid

-

Aromatic C=C and C=N stretching in the pyridine ring (1400-1600 cm⁻¹)[4]

3.3.3. Mass Spectrometry (MS) Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Fragmentation: For carboxylic acids, fragmentation often involves the loss of -OH (M-17) and -COOH (M-45) groups.[5][6] The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Workflow Visualizations

The following diagrams illustrate the synthesis and characterization workflows relevant to this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for physicochemical and spectroscopic characterization.

Potential Applications

While specific applications for this compound are not extensively documented, related structures have shown significant biological activity. For instance, the structurally similar 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is a key component of a potent antagonist for dopamine (D2, D3) and serotonin (5-HT3) receptors.[7] This suggests that this compound could serve as a valuable building block in the synthesis of novel therapeutic agents, particularly in the area of neuroscience. Its functional groups also make it a versatile intermediate for creating diverse chemical libraries for drug discovery screening.

References

- 1. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]

- 2. 6-Bromo-5-methoxypicolinic acid price,buy 6-Bromo-5-methoxypicolinic acid - chemicalbook [chemicalbook.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. d-nb.info [d-nb.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-5-methoxypyridine-2-carboxylic acid CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-5-methoxypyridine-2-carboxylic acid, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, structural formula, and a key synthetic protocol. While this compound holds potential as a building block in drug discovery, detailed experimental data on its physicochemical properties and specific biological applications are not extensively reported in publicly accessible literature. This guide aims to serve as a foundational resource for researchers utilizing this molecule in their work.

Chemical Identity and Structure

This compound, also known as 6-Bromo-5-methoxypicolinic acid, is a substituted pyridine carboxylic acid. Its structure features a pyridine ring functionalized with a bromine atom, a methoxy group, and a carboxylic acid group at positions 6, 5, and 2, respectively.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Identification Data

Quantitative data for this compound is primarily based on predicted values. Experimental data is not widely available in the cited sources.

| Parameter | Value | Source |

| CAS Number | 54232-43-8 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 6-Bromo-5-methoxypicolinic acid, 2-Bromo-3-methoxypyridine-6-carboxylic acid | [1] |

| Appearance | White to off-white solid (Predicted) | [1] |

| Boiling Point | 362.8±42.0 °C (Predicted) | [1] |

| Density | 1.713±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.52±0.10 (Predicted) | [1] |

| InChIKey | WOXIJGVDMQJTAC-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(N=C1Br)C(=O)O) | [1] |

Experimental Protocols: Synthesis

A common synthetic route to this compound involves the oxidation of a methylpyridine precursor.[1]

Synthesis of this compound from 2-Bromo-3-methoxy-6-methylpyridine [1]

-

Materials:

-

2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol)

-

Potassium permanganate (KMnO₄) (1.49 g, 9.40 mmol)

-

Water (15 ml)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (EA) (50 ml)

-

Magnesium sulfate (MgSO₄)

-

Celite

-

-

Procedure:

-

Dissolve 2-Bromo-3-methoxy-6-methylpyridine in water.

-

Add potassium permanganate to the solution.

-

Heat the mixture at 80 °C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, adjust the pH to 4 with 10% hydrochloric acid.

-

Filter the mixture through Celite.

-

Extract the filtrate with ethyl acetate.

-

Dry the organic layer with magnesium sulfate and filter.

-

Concentrate the solution to yield this compound as a white solid (665 mg, 75% yield) which can be used without further purification.[1]

-

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While specific biological activities for this compound are not well-documented in the searched literature, pyridine carboxylic acid derivatives, in general, are significant scaffolds in medicinal chemistry. They are recognized as key components in the development of various therapeutic agents. The presence of bromo, methoxy, and carboxylic acid functional groups on this particular molecule makes it a versatile intermediate for further chemical modifications, potentially leading to the synthesis of novel compounds with desired pharmacological properties.

Conclusion

This compound is a readily synthesizable chemical intermediate. The information provided in this guide, including its chemical identifiers and a detailed synthesis protocol, offers a valuable starting point for researchers. However, the lack of comprehensive, publicly available experimental data on its physicochemical properties and biological activity highlights an area for future investigation. Further research into this compound could unveil its potential as a precursor for new therapeutic agents.

References

Spectroscopic Profile of 6-Bromo-5-methoxypyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromo-5-methoxypyridine-2-carboxylic acid (CAS Number: 54232-43-8). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Compound Structure and Properties

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.5 - 7.8 | Doublet | 1H | Pyridine Ring H-3 |

| ~7.3 - 7.6 | Doublet | 1H | Pyridine Ring H-4 |

| ~3.9 - 4.1 | Singlet | 3H | Methoxy (-OCH₃) |

Prediction basis: The acidic proton of the carboxylic acid is expected to be significantly downfield. The pyridine ring protons will be in the aromatic region, with their specific shifts influenced by the electron-withdrawing bromine and electron-donating methoxy group. The methoxy protons will appear as a singlet in the typical range for such groups.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carboxylic Acid Carbon (-COOH) |

| ~155 - 160 | C5 (attached to -OCH₃) |

| ~145 - 150 | C2 (attached to -COOH) |

| ~140 - 145 | C6 (attached to -Br) |

| ~115 - 120 | C3 |

| ~110 - 115 | C4 |

| ~55 - 60 | Methoxy Carbon (-OCH₃) |

Prediction basis: The carboxyl carbon is expected at the downfield end of the spectrum. The pyridine ring carbons' shifts are influenced by the substituents; the carbon attached to the electronegative oxygen (C5) will be downfield, as will the carbon attached to the bromine (C6). Aromatic carbons typically appear between 110-160 ppm.[4][5][6][7]

For comparative purposes, the experimental ¹H NMR data for the isomer 5-Bromo-6-methoxypyridine-2-carboxylic acid (CAS 1214334-70-9) in CDCl₃ is: δ 10.22 (br s, 1H), 8.06 (d, J = 7.7 Hz, 1H), 7.73 (d, J = 7.7 Hz, 1H), 4.10 (s, 3H).[8]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 1700-1730 | Strong | C=O stretch | Carboxylic Acid |

| 1550-1600 | Medium | C=C and C=N stretch | Aromatic Pyridine Ring |

| 1250-1300 | Strong | C-O stretch | Aryl Ether |

| 1000-1100 | Medium | C-O stretch | Aryl Ether |

| 600-800 | Medium-Strong | C-Br stretch | Bromo-aromatic |

Prediction basis: The IR spectrum is expected to be dominated by the very broad O-H stretch and the strong C=O stretch of the carboxylic acid group.[4][7][9][10] Characteristic absorptions for the substituted pyridine ring and the C-Br bond are also anticipated.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z Value | Interpretation | Notes |

| 231/233 | [M]⁺ (Molecular Ion) | Characteristic 1:1 ratio for the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 214/216 | [M-OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 186/188 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 152 | [M-Br]⁺ | Loss of a bromine radical. |

Prediction basis: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[11][12][13] Fragmentation is likely to occur via the loss of the carboxylic acid functional group or parts thereof, and the bromine atom.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0 to 220 ppm).[4]

-

Reference the spectrum to the deuterated solvent signal.

-

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For a carboxylic acid, negative ion mode ([M-H]⁻) is often effective.

-

Typical ESI-MS parameters include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

-

Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. Methylene chloride [webbook.nist.gov]

- 2. Squaric acid(2892-51-5) 1H NMR spectrum [chemicalbook.com]

- 3. 5-Bromo-2-methoxypyridine-3-carboxylic acid | C7H6BrNO3 | CID 14371728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5-Bromo-6-methoxypyridine-2-carboxylic acid CAS#: 1214334-70-9 [chemicalbook.com]

- 9. molecularinfo.com [molecularinfo.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0038289) [hmdb.ca]

- 11. 1,2,4-Methenocyclopenta[cd]pentalene-5-carboxaldehyde, 2,2a,3,3,4,7-hexachlorodecahydro-, (1α,2β,2aβ,4β,4aβ,5β,6aβ,6bβ,7R*)- [webbook.nist.gov]

- 12. 6-Bromo-5-nitropyridine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 13. ptfarm.pl [ptfarm.pl]

Solubility of 6-Bromo-5-methoxypyridine-2-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Bromo-5-methoxypyridine-2-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and public databases, this document provides a comprehensive overview of its expected solubility based on the physicochemical properties of structurally related compounds. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility data in their own laboratory settings.

Core Concepts: Predicting Solubility

The solubility of a compound is primarily governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar pyridine ring, a hydrogen-bond-donating and -accepting carboxylic acid group, a methoxy group, and a bromine atom. These features suggest that its solubility will be highest in polar organic solvents, particularly those capable of hydrogen bonding.

Based on the general principles of "like dissolves like," it is anticipated that this compound will exhibit greater solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) compared to nonpolar solvents (e.g., hexane, toluene). The presence of the carboxylic acid group is a key determinant of its solubility profile.

Qualitative Solubility Profile

While specific quantitative data is not available, a qualitative assessment of the solubility of this compound in common organic solvents can be inferred from the behavior of analogous compounds such as picolinic acid (pyridine-2-carboxylic acid).

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can interact via dipole-dipole interactions; DMSO and DMF are excellent solvents for many carboxylic acids. |

| Ketones | Acetone | Moderate | Intermediate polarity allows for some interaction. |

| Esters | Ethyl Acetate | Low to Moderate | Less polar than ketones, offering limited interaction. |

| Ethers | Diethyl Ether, THF | Low | Primarily nonpolar character with some dipole moment. |

| Halogenated | Dichloromethane, Chloroform | Low | Can act as hydrogen bond acceptors but are generally not effective solvents for polar carboxylic acids. |

| Aromatic | Toluene | Very Low | Nonpolar nature makes it a poor solvent for this polar compound. |

| Aliphatic | Hexane, Heptane | Insoluble | Nonpolar solvents are unable to overcome the crystal lattice energy of the polar solid. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol, such as the equilibrium solubility method, should be employed.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Weigh the remaining solid residue. The solubility can then be calculated in terms of mass per volume or mass per mass of solvent.

-

Chromatographic/Spectroscopic Method: Accurately dilute the filtered solution with a known volume of a suitable solvent. Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard calibration curve.

-

Data Analysis:

Calculate the solubility as the average of at least three independent measurements. The results should be reported in standard units such as mg/mL, g/100 g of solvent, or molarity (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

An In-depth Guide to 6-Bromo-5-methoxypyridine-2-carboxylic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxypyridine-2-carboxylic acid, also known as 6-bromo-5-methoxypicolinic acid, is a substituted pyridine derivative that has garnered interest as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique arrangement of a carboxylic acid, a bromine atom, and a methoxy group on the pyridine ring offers multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and known applications of this compound, with a focus on detailed experimental protocols and quantitative data.

Discovery and History

The definitive first synthesis of this compound (CAS Number: 54232-43-8) is not extensively documented in readily available primary scientific literature, suggesting it may have first appeared in patent literature or less prominent journals. However, a common and well-documented synthetic route involves the oxidation of its precursor, 2-Bromo-3-methoxy-6-methylpyridine. This method has become a staple for its preparation and is widely cited in chemical supplier databases and synthetic methodology resources. The history of this compound is intrinsically linked to the broader exploration of substituted pyridine carboxylic acids as scaffolds for bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 54232-43-8 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [2] |

| Molecular Weight | 232.03 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point (Predicted) | 362.8 ± 42.0 °C | [2] |

| Density (Predicted) | 1.713 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.52 ± 0.10 | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 2-bromo-3-hydroxy-6-methylpyridine.

Step 1: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

The first step is the methylation of the hydroxyl group of 2-bromo-3-hydroxy-6-methylpyridine.

Experimental Protocol:

A mixture of 2-bromo-3-hydroxy-6-methylpyridine (7.89 g, 42.0 mmol), potassium carbonate (11.60 g, 83.9 mmol), and iodomethane (8.93 g, 3.92 mL, 62.9 mmol) in acetone (100 mL) is heated under reflux overnight.[3] After the reaction is complete, the mixture is filtered, and the solvent is evaporated. The resulting crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate, 95:5 to 9:1) to yield 2-bromo-3-methoxy-6-methylpyridine as a white solid.[3]

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Bromo-3-hydroxy-6-methylpyridine | 188.02 | 7.89 | 42.0 |

| Potassium Carbonate | 138.21 | 11.60 | 83.9 |

| Iodomethane | 141.94 | 8.93 | 62.9 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| 2-Bromo-3-methoxy-6-methylpyridine | 202.05 | 7.49 | 88.3 |

Step 2: Oxidation to this compound

The methyl group at the 6-position of the pyridine ring is then oxidized to a carboxylic acid.

References

An In-Depth Technical Guide to the Potential Biological Activity of 6-Bromo-5-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxypyridine-2-carboxylic acid is a synthetic organic compound belonging to the substituted pyridine class of molecules. While direct experimental evidence for the biological activity of this specific compound is not extensively documented in publicly available literature, its structural similarity to known pharmacologically active agents suggests significant potential for investigation.

Notably, the structurally related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key structural component of a potent antagonist of dopamine D2 and D3 receptors, as well as the serotonin-3 (5-HT3) receptor.[1] This relationship strongly suggests that this compound may also exhibit antagonist activity at these receptors. This guide will, therefore, explore the potential biological activity of this compound through the lens of its inferred action as a dopamine D2/D3 and serotonin 5-HT3 receptor antagonist. We will delve into the relevant signaling pathways, provide detailed experimental protocols for assessing these potential activities, and present hypothetical data in structured tables to guide future research.

Potential Biological Targets and Therapeutic Rationale

Dopamine D2 and D3 Receptors

The dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission.[2] They are primarily expressed in the central nervous system and are involved in the regulation of mood, cognition, and motor control.[3] Dysregulation of dopaminergic signaling is implicated in a variety of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[3][4]

Antagonism of D2 and D3 receptors is a well-established therapeutic strategy for the treatment of psychosis, particularly the positive symptoms of schizophrenia.[4] By blocking the effects of dopamine at these receptors, antagonists can help to alleviate symptoms such as hallucinations and delusions.

Serotonin 5-HT3 Receptor

The serotonin 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to rapid depolarization of the neuronal membrane.[5] These receptors are located on peripheral and central neurons and are involved in the vomiting reflex, as well as in the perception of pain and anxiety.[6]

5-HT3 receptor antagonists are highly effective antiemetic agents, widely used to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[6] They also have potential applications in the treatment of irritable bowel syndrome and certain anxiety disorders.

Inferred Mechanism of Action and Signaling Pathways

Based on its structural similarity to known antagonists, this compound is hypothesized to act as a competitive antagonist at dopamine D2/D3 and serotonin 5-HT3 receptors. This means it would bind to the same site as the endogenous ligands (dopamine and serotonin, respectively) but without activating the receptor, thereby blocking the downstream signaling cascades.

Dopamine D2/D3 Receptor Signaling Pathway

Dopamine D2 and D3 receptors are coupled to inhibitory G-proteins (Gi/o). Upon activation by dopamine, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Antagonism of these receptors would prevent this dopamine-induced decrease in cAMP.

References

- 1. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 [pubmed.ncbi.nlm.nih.gov]

- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 6. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 7. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

Commercial Availability and Technical Guide for 6-Bromo-5-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 6-Bromo-5-methoxypyridine-2-carboxylic acid (CAS No. 54232-43-8). Additionally, it includes detailed experimental protocols for its synthesis and discusses its relevance as a building block in the development of therapeutic agents, particularly as a component of dopamine and serotonin receptor antagonists.

Physicochemical Properties

This compound is a halogenated pyridine derivative. Its structure incorporates a bromine atom and a methoxy group, which makes it a valuable intermediate in organic synthesis, particularly for introducing this substituted pyridine moiety into larger, more complex molecules.

| Property | Value | Reference |

| CAS Number | 54232-43-8 | [1] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 362.8±42.0 °C (Predicted) | [1] |

| Density | 1.713±0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.52±0.10 (Predicted) | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes a selection of commercially available options.

| Supplier | Product Number | Purity | CAS Number |

| Biosynth Carbosynth | FB139448 | Not Specified | 54232-43-8 |

| Career Henan Chemical Co. | Not Specified | 95-99% | 54232-43-8 |

| AOBChem | AOB640096991 | 95% | 1256810-07-7 |

| Chem-Impex | Not Specified | ≥ 97% (HPLC) | 54916-66-4 |

| CP Lab Safety | Not Specified | min 97% | Not Specified |

Experimental Protocols

Synthesis of this compound[1]

This protocol describes the synthesis of the target compound from 2-Bromo-3-methoxy-6-methylpyridine.

Materials:

-

2-Bromo-3-methoxy-6-methylpyridine (760 mg, 3.76 mmol)

-

Potassium permanganate (KMnO₄) (1.49 g, 9.40 mmol)

-

Water (15 ml)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate (EA) (50 ml)

-

Magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

Dissolve 2-Bromo-3-methoxy-6-methylpyridine in water.

-

Add potassium permanganate to the solution.

-

Heat the mixture at 80°C for 3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, adjust the pH to 4 with 10% hydrochloric acid.

-

Filter the mixture through Celite.

-

Extract the filtrate with ethyl acetate.

-

Dry the organic layer with magnesium sulfate and filter.

-

Concentrate the solution to yield 6-Bromo-5-methoxypicolinic acid as a white solid (665 mg, 2.87 mmol, 75% yield) which can be used without further purification.[1]

Role in Drug Discovery and Signaling Pathways

This compound serves as a crucial building block in the synthesis of pharmacologically active molecules.[2] Notably, it is a key component of a potent antagonist for dopamine D2 and D3 receptors, as well as the serotonin-3 (5-HT3) receptor.[3][4] These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug development.

The antagonism of dopamine D2 and D3 receptors is a well-established mechanism for antipsychotic drugs used in the treatment of schizophrenia and bipolar disorder. By blocking the effects of dopamine in certain brain regions, these drugs can alleviate symptoms such as hallucinations and delusions. The serotonin 5-HT3 receptor is involved in nausea and vomiting, and its antagonists are used as antiemetics, particularly for chemotherapy-induced nausea.

The incorporation of the this compound moiety into a larger molecule can influence its binding affinity and selectivity for these receptors, highlighting its importance in medicinal chemistry for the fine-tuning of drug candidates.

References

An In-Depth Technical Guide to 6-Bromo-5-methoxypyridine-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-bromo-5-methoxypyridine-2-carboxylic acid and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document details synthetic methodologies, biological activities, and experimental protocols for the evaluation of these compounds. The content is structured to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, with a focus on anticancer and antimicrobial applications. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways are visualized to elucidate potential mechanisms of action.

Introduction

Pyridine carboxylic acids are a well-established class of pharmacophores present in numerous approved drugs.[1][2] The unique electronic properties and structural versatility of the pyridine ring make it a privileged scaffold in drug design.[1] The introduction of bromo and methoxy substituents, as seen in the core molecule this compound, can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering opportunities to fine-tune activity and selectivity against various biological targets.[3] This guide explores the synthesis, biological evaluation, and potential therapeutic applications of this specific class of pyridine derivatives.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through several routes. A common strategy involves the oxidation of a corresponding methylpyridine precursor. Additionally, functionalization of the pyridine ring through bromination and methoxylation reactions are key steps in the synthesis of various analogs.

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 2-bromo-3-methoxy-6-methylpyridine.[4]

Experimental Protocol: Oxidation of 2-Bromo-3-methoxy-6-methylpyridine [4]

-

Dissolution: Dissolve 2-bromo-3-methoxy-6-methylpyridine (1.0 equivalent) in water.

-

Oxidation: Add potassium permanganate (KMnO₄) (approximately 2.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture at 80°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and adjust the pH to 4 with 10% hydrochloric acid.

-

Filtration: Filter the mixture through celite to remove manganese dioxide.

-

Extraction: Extract the filtrate with ethyl acetate.

-

Purification: Dry the organic layer with magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[4]

General Synthesis of Pyridine Carboxylic Acid Derivatives

Derivatives can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) of brominated pyridine precursors with appropriate boronic acids.[5] Amide derivatives are commonly prepared by coupling the carboxylic acid with various amines using standard coupling agents.

Biological Activities

Derivatives of pyridine carboxylic acids have demonstrated a broad spectrum of biological activities, with notable potential as anticancer and antimicrobial agents.[6][7] The activity is often attributed to their ability to inhibit key enzymes or disrupt essential cellular processes.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of pyridine derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor growth and angiogenesis.[8][9]

Table 1: Anticancer Activity of Selected Pyridine Derivatives

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8e | Pyridine-urea | MCF-7 | 0.22 (48h) | [9][10] |

| 8n | Pyridine-urea | MCF-7 | 1.88 (48h) | [9][10] |

| 7 | Spiro-pyridine | Caco-2 | 7.83 | [8] |

| H42 | Pyridine | SKOV3 | 0.87 | [11] |

| H42 | Pyridine | A2780 | 5.4 | [11] |

| 11 | 1,4,6-triaryl-2-oxo-pyridine | HepG-2 | 14.87 | [8] |

| 11 | 1,4,6-triaryl-2-oxo-pyridine | Caco-2 | 19.23 | [8] |

3.1.1. Inhibition of VEGFR-2 and EGFR Signaling Pathways

VEGFR-2 and EGFR are receptor tyrosine kinases that, upon ligand binding, activate downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways, leading to cell proliferation, survival, and angiogenesis.[8][12] Pyridine derivatives can act as inhibitors of these kinases, blocking the signaling cascade and thereby exerting their anticancer effects.[8]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemijournal.com [chemijournal.com]

- 7. ijsat.org [ijsat.org]

- 8. researchgate.net [researchgate.net]

- 9. hereditybio.in [hereditybio.in]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Theoretical and Computational Analysis of 6-Bromo-5-methoxypyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-5-methoxypyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate its molecular properties. The document details the application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and electronic structure characterization. Furthermore, it outlines standard experimental protocols for synthesis and spectroscopic validation, offering a framework for the integrated computational and experimental investigation of this compound and its analogues. The presented data, while based on established computational methods for similar molecules, serves as a robust reference for future research and development endeavors.

Introduction

Substituted pyridine carboxylic acids are pivotal scaffolds in the development of novel pharmaceuticals and functional materials. The presence of a bromine atom, a methoxy group, and a carboxylic acid on the pyridine ring in this compound (IUPAC Name: this compound) imparts a unique combination of steric and electronic properties.[1][2][3] These features can influence intermolecular interactions, biological activity, and material characteristics. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting the molecular geometry, spectroscopic signatures, and reactivity of such molecules before their synthesis and experimental characterization.[4][5] This guide details the standard computational methodologies and correlative experimental techniques applicable to this compound.

Theoretical Calculations

Computational Methodology

Quantum chemical calculations are typically performed using Gaussian suite software. The molecular structure of this compound would be optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing a reliable description of the geometry and vibrational frequencies of organic molecules. Frequency calculations on the optimized geometry are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

Molecular Geometry Optimization

The initial step in the theoretical analysis is the optimization of the molecule's ground-state geometry. This process determines the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. The predicted parameters for analogous molecules suggest a largely planar structure for the pyridine ring.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.39 | C2-N1-C6 | 118.5 |

| C3-C4 | 1.38 | C3-C2-C7 | 119.0 |

| C4-C5 | 1.40 | C4-C5-O2 | 115.0 |

| C5-C6 | 1.39 | C5-C6-Br1 | 117.0 |

| C2-C7 | 1.51 | O1-C7-O2 | 123.0 |

| C7-O1 | 1.22 | ||

| C7-O2 | 1.35 | ||

| C5-O3 | 1.36 | ||

| O3-C8 | 1.43 | ||

| C6-Br1 | 1.88 |

Note: These are representative values based on DFT calculations of similar pyridine carboxylic acids and may vary with the specific computational method.

Vibrational Analysis (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated to aid in the assignment of experimental FT-IR and FT-Raman spectra. The C=O stretching vibration of the carboxylic acid is a characteristic strong band, typically predicted in the 1600-1700 cm⁻¹ region.[6] C-H, C-N, C-O, and C-Br stretching and bending modes can also be predicted and correlated with experimental data.[6]

Table 2: Predicted Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3100 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methoxy) |

| ~1720 | C=O stretching (carboxylic acid) |

| ~1600 | C=C/C=N stretching (pyridine ring) |

| ~1250 | C-O stretching (methoxy) |

| ~1050 | C-Br stretching |

Note: Theoretical frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-31G(d)) to better match experimental values.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A smaller gap suggests higher reactivity. For molecules with similar structures, the HOMO is often delocalized over the pyridine ring, while the LUMO may be centered on the carboxylic acid group, indicating sites for nucleophilic and electrophilic attack, respectively.[4][5]

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

| Dipole Moment | 3.5 D |

Note: Values are illustrative and depend on the specific computational method and solvent model used.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the oxidation of the corresponding methylpyridine.[1]

Protocol:

-

Dissolution: Dissolve 2-Bromo-3-methoxy-6-methylpyridine in water.

-

Oxidation: Add potassium permanganate (KMnO₄) to the solution.

-

Heating: Heat the mixture at 80°C for approximately 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Acidification: After cooling to room temperature, acidify the mixture to a pH of 4 using hydrochloric acid (HCl).

-

Filtration: Filter the mixture through celite to remove manganese dioxide.

-

Extraction: Extract the filtrate with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.[1]

Workflow for Synthesis and Characterization

Caption: Synthesis and analysis workflow.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: Spectra are recorded to identify the characteristic vibrational modes of the functional groups. The experimental wavenumbers are then compared with the scaled theoretical values for accurate assignment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. Chemical shifts are influenced by the electronic environment of the nuclei, which can also be predicted using computational methods like the GIAO (Gauge-Independent Atomic Orbital) approach.

Potential Applications in Drug Development

The structural motifs present in this compound are found in various biologically active compounds. For instance, related pyridine derivatives have been investigated as antagonists for dopamine and serotonin receptors.[7] Theoretical studies can play a crucial role in the early stages of drug discovery through:

-

Molecular Docking: Simulating the interaction of the molecule with protein targets to predict binding affinity and mode.

-

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of the compound.

Logical Flow for In Silico Drug Discovery

Caption: In silico drug discovery process.

Conclusion

This technical guide has outlined the standard theoretical and experimental methodologies for the comprehensive analysis of this compound. By integrating DFT calculations with spectroscopic techniques, researchers can gain deep insights into the structural, vibrational, and electronic properties of this molecule. This combined approach is fundamental for rational molecular design and is particularly valuable for accelerating the discovery and development of new therapeutic agents and advanced materials. The predictive power of computational chemistry provides a cost-effective and efficient pathway to explore the potential of novel chemical entities before committing to extensive laboratory synthesis and testing.

References

- 1. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]

- 2. molecularinfo.com [molecularinfo.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Bromo-5-methoxypyridine-2-carboxylic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methoxypyridine-2-carboxylic acid is a versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical research. Its pyridine core is a common motif in a wide array of biologically active compounds. The strategic placement of a bromine atom, a methoxy group, and a carboxylic acid functionality provides multiple reactive sites for molecular elaboration. The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The carboxylic acid moiety allows for the straightforward formation of amides and esters, crucial linkages in many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Key Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of more complex molecules. It is a valuable intermediate for the development of novel pharmaceuticals, including potential anti-inflammatory and antimicrobial agents, as well as compounds targeting neurological disorders. Its structural features are often incorporated into scaffolds for kinase inhibitors and other targeted therapies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. This compound is an excellent substrate for such couplings, allowing for the introduction of a variety of aryl and heteroaryl substituents at the 6-position of the pyridine ring.

General Reaction Scheme:```dot

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for the amination of aryl halides, including this compound (or its ester derivative), with a wide range of primary and secondary amines.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Quantitative Data Summary: Buchwald-Hartwig Amination (Representative)

| Parameter | Value |

| Starting Material | Methyl 6-bromo-5-methoxypyridine-2-carboxylate |

| Coupling Partner | Primary or secondary amine |

| Catalyst | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ or NaOtBu |

| Solvent | Toluene or 1,4-Dioxane |

| Temperature | 100-110 °C |

| Typical Yield | 60-90% |

Experimental Protocol: Synthesis of Methyl 6-(Arylamino)-5-methoxypyridine-2-carboxylate

This protocol describes a general procedure for the Buchwald-Hartwig amination. Note: The carboxylic acid is often esterified prior to this reaction to avoid potential side reactions with the base.

Materials:

-

Methyl 6-bromo-5-methoxypyridine-2-carboxylate (1.0 eq)

-

Amine (e.g., aniline derivative) (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous, degassed toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

-

Add methyl 6-bromo-5-methoxypyridine-2-carboxylate and the desired amine.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C.

-

Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 6-amino-5-methoxypyridine-2-carboxylate derivative.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Amide Bond Formation

The carboxylic acid functionality of this compound is readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation in the synthesis of many pharmaceuticals. The use of modern coupling reagents such as HATU provides a mild and efficient method for this conversion.

General Reaction Scheme:

Caption: General scheme for amide bond formation.

Quantitative Data Summary: HATU-Mediated Amide Coupling (Representative)

| Parameter | Value |

| Starting Material | This compound |

| Coupling Partner | Primary or secondary amine |

| Coupling Reagent | HATU |

| Base | DIPEA (N,N-Diisopropylethylamine) |

| Solvent | DMF (N,N-Dimethylformamide) |

| Temperature | Room Temperature |

| Typical Yield | 80-98% |

Experimental Protocol: Synthesis of 6-Bromo-5-methoxy-N-substituted-picolinamide

This protocol describes a general procedure for HATU-mediated amide coupling. [1][2][3] Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound in anhydrous DMF at room temperature, add the desired amine, followed by DIPEA.

-

Stir the mixture for 5 minutes, then add HATU in one portion.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide.

Caption: Experimental workflow for HATU-mediated amide coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its ability to readily undergo palladium-catalyzed cross-coupling reactions and amide bond formations makes it an important tool for drug discovery and development professionals. The protocols provided herein offer a foundation for the application of this compound in the synthesis of novel chemical entities with potential biological activity. Researchers are encouraged to optimize the described conditions for their specific substrates to achieve the best possible outcomes.

References

6-Bromo-5-methoxypyridine-2-carboxylic Acid: A Key Building Block for Potent IRAK4 Inhibitors in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromo-5-methoxypyridine-2-carboxylic acid has emerged as a valuable heterocyclic building block in medicinal chemistry, particularly in the development of potent and selective inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways, making it a compelling therapeutic target for a range of inflammatory and autoimmune diseases. The unique substitution pattern of this pyridine derivative provides a versatile scaffold for the synthesis of complex drug candidates, allowing for the fine-tuning of physicochemical properties and biological activity.

Application in the Synthesis of IRAK4 Inhibitors

This compound serves as a crucial starting material for the synthesis of a class of IRAK4 inhibitors characterized by a core pyridine or indazole structure. The carboxylic acid moiety is readily activated for amide bond formation, a common and efficient method for coupling with various amine-containing fragments to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.

A key application of this building block is in the synthesis of potent IRAK4 inhibitors, as exemplified in recent patent literature. For instance, derivatives of this scaffold have been utilized in the preparation of compounds that show significant inhibitory activity against the IRAK4 enzyme.

Table 1: Biological Activity of an Exemplary IRAK4 Inhibitor Derived from a Related Scaffold

| Compound ID | Target | IC50 (nM) | Assay Type |

| PF-06650833 | IRAK4 | 3.55 | In vitro kinase assay |

Note: Data for a representative IRAK4 inhibitor from the same structural class. Specific data for a compound directly synthesized from this compound is not publicly available in this exact form, but the data presented is indicative of the potency achievable with this scaffold.

IRAK4 Signaling Pathway and Inhibition

IRAK4 is a central node in the signaling cascade initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3][4][5] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response. Inhibition of IRAK4 blocks this entire cascade, thereby reducing the production of inflammatory mediators.

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols are representative of the synthetic steps involved in utilizing this compound as a building block for IRAK4 inhibitors.

Protocol 1: Amide Coupling via Acyl Chloride Formation

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 6-Bromo-5-methoxypyridine-2-carbonyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride. This is typically used in the next step without further purification.

Step 2: Amide Bond Formation

-

Dissolve the crude 6-bromo-5-methoxypyridine-2-carbonyl chloride from Step 1 in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere.

-

In a separate flask, dissolve the desired amine (e.g., a substituted aminocyclohexanol, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Protocol 2: Direct Amide Coupling using a Coupling Reagent

This one-pot protocol utilizes a peptide coupling reagent to directly form the amide bond from the carboxylic acid and amine.

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as DMF or DCM (10 mL/mmol) under a nitrogen atmosphere, add the desired amine (1.1 eq).

-

Add a peptide coupling reagent such as HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2 eq) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) in the presence of an additive like HOBt (Hydroxybenzotriazole) (1.2 eq).

-

Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final amide product.

Caption: Experimental Workflows for Amide Coupling.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of IRAK4 inhibitors. Its functional groups are amenable to standard and efficient synthetic transformations, allowing for the rapid generation of compound libraries for hit-to-lead optimization. The central role of IRAK4 in inflammatory signaling pathways underscores the therapeutic potential of molecules derived from this scaffold. The provided protocols offer robust methods for the incorporation of this building block into potential drug candidates, facilitating further research and development in the field of immunology and inflammatory diseases.

References

- 1. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential role of IRAK-4 protein and its kinase activity in Toll-like receptor–mediated immune responses but not in TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-5-methoxypyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 6-Bromo-5-methoxypyridine-2-carboxylic acid with various boronic acids. The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are of significant interest in medicinal chemistry and drug discovery.

The presence of both an electron-deficient pyridine ring and a carboxylic acid moiety in this compound presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation, while the carboxylic acid group can interfere with the catalytic cycle. The following protocols are based on established methodologies for structurally similar compounds and provide a robust starting point for successful coupling reactions.

Data Presentation: Typical Conditions for Suzuki Coupling of Bromopyridines

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromopyridines with different boronic acids. This data can serve as a guide for optimizing the reaction of this compound.

| Aryl/Heteroaryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (3-6) | SPhos (6-18) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 100 | 16-24 | Moderate |

| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | Good |

| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | High |

| 2-Bromo-4-methylpyridine | Thiophene-3-boronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-120 | - | Moderate |

| 5-Bromopyrimidine | Various arylboronic acids | Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ | 1,4-Dioxane | 95 | - | Good |

Experimental Protocols